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CAS No.: 71850-11-8
Cat. No.: B167173
Get Quote
Introduction

Diisooctyl isophthalate (DOIP) is a high-molecular-weight branched-chain phthalate ester. As
a key plasticizer, its role is to enhance the flexibility and durability of polymeric materials. The
precise chemical structure and purity of DOIP are critical to its function and for regulatory
compliance. This technical guide provides an in-depth analysis of the core spectroscopic
techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS)—used to characterize diisooctyl isophthalate. This document is intended
for researchers, scientists, and professionals in drug development and material science who
require a comprehensive understanding of the spectroscopic signature of this compound.

The structural elucidation of diisooctyl isophthalate is paramount for quality control and
research applications. Each spectroscopic technique offers a unique window into the
molecule's architecture. NMR spectroscopy maps the carbon-hydrogen framework, IR
spectroscopy identifies the functional groups present, and mass spectrometry provides
information on the molecular weight and fragmentation patterns, confirming the overall
structure.
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Molecular Structure of Diisooctyl Isophthalate

Diisooctyl isophthalate consists of a central isophthalate (1,3-benzenedicarboxylate) core to
which two isooctyl (6-methylheptyl) chains are attached via ester linkages. The isooctyl group is
a branched eight-carbon alkyl chain.

Diagram: Molecular Structure of Diisooctyl Isophthalate

Caption: Chemical structure of Diisooctyl Isophthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both *H
and 3C NMR provide detailed information about the chemical environment of the hydrogen and
carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A solution of diisooctyl isophthalate is prepared by dissolving
approximately 10-20 mg of the substance in a deuterated solvent, such as deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer,
typically operating at a frequency of 300 MHz or higher for *H NMR.

o Data Acquisition: Standard pulse sequences are used for both *H and 13C NMR. For 13C
NMR, proton decoupling is employed to simplify the spectrum.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

'H NMR Spectral Data

The *H NMR spectrum of diisooctyl isophthalate is characterized by signals corresponding to
the aromatic protons of the isophthalate ring and the aliphatic protons of the two isooctyl
chains.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
8.03 d 2H Aromatic protons
7.72 d 1H Aromatic proton
4.66 d 4H -O-CHa-
1.89 m 2H -CH-
1.19-1.55 m 20H -CH2-
0.88 - 0.99 t 12H -CHs

d: doublet, t: triplet, m: multiplet

The downfield signals at 8.03 and 7.72 ppm are characteristic of the aromatic protons on the
isophthalate ring. The signal at 4.66 ppm corresponds to the methylene protons adjacent to the
ester oxygen. The complex multiplets in the upfield region (1.19-1.89 ppm) arise from the
overlapping signals of the methylene and methine protons of the isooctyl chains. The terminal
methyl groups of the isooctyl chains give rise to the triplet signals around 0.88-0.99 ppm.

3C NMR Spectral Data

The 3C NMR spectrum provides a count of the unique carbon environments in the molecule.
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Chemical Shift (6) ppm

Assignment

167.8 C=0 (ester carbonyl)

132.9 Quaternary aromatic carbon
132.8 Aromatic CH

132.7 Aromatic CH

132.4 Quaternary aromatic carbon
128.0 Aromatic CH

67.6 Quaternary carbon

66.9 -O-CHa-

39.6 -CH-

30.8 -CHa-

29.3 -CHa-

23.7 -CH2-

23.0 -CH2-

141 -CH3

11.6 -CHs

The carbonyl carbons of the ester groups are observed at the lowest field (167.8 ppm). The

aromatic carbons resonate in the 128.0-132.9 ppm region. The aliphatic carbons of the isooctyl

chains appear in the upfield region of the spectrum, with the carbon attached to the oxygen (-

O-CHz2-) appearing at 66.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR Spectroscopy
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o Sample Preparation: A small amount of liquid diisooctyl isophthalate is placed between
two potassium bromide (KBr) plates to form a thin film.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: A background spectrum of the empty sample holder is first recorded,
followed by the spectrum of the sample.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

IR Spectral Data

The IR spectrum of diisooctyl isophthalate shows characteristic absorption bands for the
ester functional group and the aromatic ring.[1]

Wavenumber (cm—?) Intensity Assignment

~2960 Strong C-H stretching (aliphatic)
~2870 Medium C-H stretching (aliphatic)
~1720 Strong C=0 stretching (ester)
~1600, ~1460 Medium C=C stretching (aromatic)
~1280 Strong C-O stretching (ester)
~1120 Strong C-O stretching (ester)

The most prominent feature in the IR spectrum is the strong absorption band around 1720
cm~1, which is characteristic of the carbonyl (C=0) stretch of the ester functional group. The C-
H stretching vibrations of the aliphatic isooctyl chains are observed around 2870-2960 cm™1,
The absorptions in the 1460-1600 cm~1 region are indicative of the carbon-carbon double bond
stretching within the aromatic ring. The strong bands at approximately 1280 cm~* and 1120
cm~* are due to the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas
chromatography (GC-MS) for volatile compounds like diisooctyl isophthalate.

« lonization: The molecules are ionized, commonly using Electron lonization (El).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Mass Spectral Data

The mass spectrum of diisooctyl isophthalate shows a molecular ion peak (M+) and several
characteristic fragment ions.[2]

miz Interpretation
390 Molecular ion [M]*
279 [M - CeH17]*

167 [CeHs03]*

149 [CeHs02]*

The molecular ion peak at m/z 390 corresponds to the molecular weight of diisooctyl
isophthalate (C24H3804). A common fragmentation pathway for phthalates is the loss of one of
the alkyl chains, leading to the fragment at m/z 279. The base peak in the spectrum is often
observed at m/z 149, which corresponds to the protonated phthalic anhydride fragment. The
ion at m/z 167 is also a characteristic fragment.

Diagram: Key Fragmentation Pathways of Diisooctyl Isophthalate in Mass Spectrometry
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- «CsH17 [M - CeHa7]* - CsHis [CeHsOs]* - H0 [(%8/252812&%;
(m/z 279) (m/z 167) (Base Peak)

Click to download full resolution via product page

Caption: Simplified fragmentation of Diisooctyl Isophthalate.

Conclusion

The comprehensive analysis of diisooctyl isophthalate using NMR, IR, and Mass
Spectrometry provides a detailed and unambiguous structural confirmation. The *H and 3C
NMR spectra reveal the precise arrangement of protons and carbons, IR spectroscopy
confirms the presence of key functional groups, particularly the ester linkages, and mass
spectrometry verifies the molecular weight and provides characteristic fragmentation patterns.
Together, these techniques form a robust analytical workflow for the identification and quality
assessment of diisooctyl isophthalate in research and industrial settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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